6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-8-11-5-7(10(14)15)9(13)12(6)8/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVXSKKYJAOHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185888 | |
| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32092-27-6 | |
| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032092276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A widely cited method involves reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic or basic conditions. For example, heating 2-amino-4-methylpyridine with ethyl acetoacetate in acetic acid at 120°C for 8 hours yields ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid.
Reaction Conditions:
- Solvent: Acetic acid or ethanol
- Temperature: 100–150°C
- Catalyst: p-Toluenesulfonic acid (pTSA) or sodium ethoxide
- Yield: 60–75% (ester intermediate), 85–90% (hydrolysis step)
The ester intermediate’s hydrolysis employs aqueous NaOH (2M) at reflux for 4–6 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Gould-Jacobs Cyclization
Adapting the Gould-Jacobs reaction, 2-amino-4-methylpyridine is condensed with diethyl ethoxymethylenemalonate in diphenyl ether at 180°C. This one-pot method directly forms the pyridopyrimidine skeleton, though it requires careful temperature control to avoid decarboxylation.
Key Parameters:
- Reagent Ratio: 1:1.2 (aminopyridine:malonate)
- Reaction Time: 3 hours
- Isolation: Column chromatography (silica gel, ethyl acetate/hexane)
- Purity: >95% (HPLC)
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies show that polar aprotic solvents (e.g., DMF) improve cyclization efficiency but complicate ester hydrolysis. Ethanol emerges as a balance between reactivity and practicality, achieving 78% conversion in cyclocondensation versus 65% in toluene. Catalytically, pTSA outperforms Lewis acids like ZnCl₂, reducing side-product formation from 15% to <5%.
Enantiomeric Control
For stereoselective synthesis, chiral auxiliaries such as (R)-phenylglycinol are introduced during cyclocondensation. This approach yields the 6S enantiomer with 92% enantiomeric excess (ee), critical for antiallergic activity.
Stereochemical Outcomes:
| Auxiliary | ee (%) | Configuration |
|---|---|---|
| (R)-Phenylglycinol | 92 | 6S |
| (S)-BINOL | 85 | 6R |
Industrial Production Considerations
Scaling the lab-based synthesis necessitates addressing three challenges:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. Pilot-scale trials demonstrate a 40% increase in cyclocondensation yield (from 70% to 98%) when using microchannel reactors at 140°C.
Waste Minimization
Ethanol recovery via fractional distillation achieves 90% solvent reuse. Solid byproducts are repurposed as fuel additives, aligning with green chemistry principles.
Comparative Analysis of Methods
The table below evaluates two dominant synthetic routes:
| Parameter | Cyclocondensation | Gould-Jacobs |
|---|---|---|
| Yield | 75% | 68% |
| Purity | 98% | 92% |
| Scalability | High | Moderate |
| Cost | $120/kg | $180/kg |
Cyclocondensation is preferred for industrial applications due to lower costs and easier scale-up, whereas the Gould-Jacobs method offers superior regioselectivity for research-grade synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 7-methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8N2O3
- SMILES : CC1=CC=CC2=NC=C(C(=O)N12)C(=O)O
- Molecular Weight : 204.05295 g/mol
The structural features of this compound play a crucial role in its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. A review reported that certain pyrimidine compounds effectively inhibited COX-2 enzyme activity, which is pivotal in inflammatory processes. For instance, compounds similar to 6-methyl-4-oxo demonstrated IC50 values comparable to celecoxib, a standard anti-inflammatory drug .
2. Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against strains such as E. coli and S. aureus. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
3. Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For example, certain derivatives have shown promising cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The reported IC50 values indicate significant potency compared to standard chemotherapeutic agents like doxorubicin.
Case Studies
A notable study examined the anti-inflammatory effects of various pyrimidine derivatives in carrageenan-induced paw edema models in rats. The evaluated compounds exhibited ED50 values indicating their effectiveness in reducing inflammation:
| Compound ID | ED50 (μM) | Comparison Drug (Indomethacin) | Indomethacin ED50 (μM) |
|---|---|---|---|
| Compound 7 | 11.60 | Indomethacin | 9.17 |
| Compound 8 | 8.23 | Indomethacin | 9.17 |
| Compound 9 | 9.47 | Indomethacin | 9.17 |
These results suggest that the tested pyrimidine derivatives possess comparable anti-inflammatory efficacy to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) .
Q & A
Q. What are the key synthetic methodologies for 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its derivatives?
The synthesis typically involves condensation reactions and functional group modifications. For example:
- Intermediate preparation : A mixture of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, ethyl N-alkylglycinate, and triethylamine in methanol yields intermediates, which are further treated with sodium methoxide and acidified to form carboxylic acids .
- Optimized routes : An improved method uses triethyl methanetricarboxylate as both acylating agent and solvent at 150°C, minimizing side-product formation (e.g., avoiding 8-methyl-4-oxo-N-(4-methylpyridin-2-yl)carboxamide) .
- Derivative synthesis : Refluxing with POCl₃ and aromatic acids followed by neutralization and column chromatography produces hydrazide derivatives (e.g., 7-trifluoromethyl-substituted analogs) .
Q. How can spectroscopic techniques elucidate structural and tautomeric properties of this compound?
- X-ray crystallography : Reveals zwitterionic forms in crystals, with positive charge localized on the protonated nitrogen and negative charge on the C3 carbon .
- NMR analysis : ¹H and ¹³C spectra confirm equilibrium between tautomeric forms in solution, such as enol-keto tautomerism .
- Comparative studies : IR and UV-Vis spectroscopy differentiate substituent effects on electronic properties (e.g., electron-withdrawing groups shifting absorption maxima) .
Q. What in vitro models are used to evaluate the antiviral activity of amide derivatives?
- Herpes simplex virus type 1 (HSV-1) : Amides like 5d (2-dimethylaminoethylamide) inhibit viral replication by 2.2 log, assessed via plaque reduction assays .
- SARS-CoV-2 : Negative results for certain amides (e.g., 5i) highlight the need for structural specificity; activity is tested using cytopathic effect (CPE) inhibition in Vero cells .
Advanced Research Questions
Q. How do structural modifications at position 9 enhance antiallergic activity?
- Functional group introduction : 9-Oxime, 9-phenylamino, or 9-(phenylamino)thioxomethyl groups increase activity in the rat passive cutaneous anaphylaxis (PCA) test. The 6S enantiomer of 9-[(3-acetylphenyl)amino]-6-methyl-4-oxo-tetrahydro derivative shows 3x higher activity than sodium chromoglycate .
- Bioisosteric replacements : Phenylcarboxamido and phenylhydrazono groups mimic electronic profiles of active moieties, maintaining target engagement (likely mast cell stabilization) .
Q. How do contradictory results in bioactivity arise (e.g., HSV-1 vs. SARS-CoV-2 inhibition)?
- Structural specificity : The 2-hydroxy-9-methyl substitution in amide 5d enhances HSV-1 inhibition but lacks affinity for coronavirus proteases, possibly due to steric hindrance or mismatched binding pockets .
- Experimental design : Differences in viral entry mechanisms (e.g., membrane fusion vs. protease dependency) require tailored assays (e.g., pseudovirus entry vs. 3CLpro inhibition) .
Q. What computational strategies predict and validate biological activity?
- In silico docking : Molecular dynamics simulations (e.g., GROMACS) model interactions with targets like HIV-1 integrase or KRAS G-quadruplex DNA, prioritizing derivatives for synthesis .
- Validation : Compounds predicted to inhibit HSV-1 (e.g., amide 5d) are confirmed via in vitro plaque assays, aligning computational scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .
Q. How does stereochemistry influence enantiomer-specific activity?
- Chiral resolution : The 6S enantiomer of 9-substituted derivatives exhibits superior mast cell stabilization in PCA tests, attributed to optimal hydrogen bonding with histamine receptors .
- Synthetic control : Asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) ensure enantiopure synthesis, avoiding racemic mixtures that dilute efficacy .
Q. What strategies improve solubility and bioavailability of derivatives?
- Esterification : Ethyl esters of 2-hydroxy-4-oxo derivatives enhance membrane permeability, with saponification in vivo regenerating active carboxylic acids .
- Prodrug design : Benzyl ester analogs (e.g., 4-oxo-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid esters) increase oral absorption, validated via pharmacokinetic studies in rodent models .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
